molecular formula C11H16N4O2 B14405765 1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea

1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea

Cat. No.: B14405765
M. Wt: 236.27 g/mol
InChI Key: HZJFDFXSHNDEES-UHFFFAOYSA-N
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Description

1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea is a complex organic compound with a unique structure that includes a hydrazinylidenemethyl group and a methoxy-dimethylphenyl group

Preparation Methods

The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea typically involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones. The specific synthetic route and reaction conditions can vary, but a common method involves the use of hydrazine hydrate and 4-methoxy-2,6-dimethylbenzaldehyde under acidic or basic conditions to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazinylidenemethyl group, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted hydrazones and urea derivatives .

Scientific Research Applications

1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea can be compared with other hydrazone derivatives and urea compounds. Similar compounds include:

    Hydrazones: Compounds like phenylhydrazone and benzylhydrazone share structural similarities but differ in their substituents and reactivity.

    Urea Derivatives: Compounds such as N,N’-dimethylurea and N-phenylurea have similar urea backbones but differ in their functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea

InChI

InChI=1S/C11H16N4O2/c1-7-4-9(17-3)5-8(2)10(7)15-11(16)13-6-14-12/h4-6H,12H2,1-3H3,(H2,13,14,15,16)

InChI Key

HZJFDFXSHNDEES-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)N/C=N/N)C)OC

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)NC=NN)C)OC

Origin of Product

United States

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